1,3,3-Triphenylbutan-1-one
Description
Historical Context and Evolution of Substituted Butanone Synthesis
The synthesis of butanones and their derivatives has a rich history intertwined with the development of fundamental organic reactions. Early methods for ketone synthesis often involved the oxidation of secondary alcohols. For butanone itself (also known as methyl ethyl ketone), a primary industrial production method involves the oxidation of 2-butanol. pearson.com
The evolution of synthetic methodologies has provided more sophisticated and regioselective ways to construct substituted butanones. Key advancements include:
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution allows for the introduction of an acyl group to an aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. nih.govorganic-chemistry.org This method is a cornerstone for preparing aryl ketones. For instance, the synthesis of 1-(4-Hydroxyphenyl)-1-butanone can be achieved via a regiospecific Friedel-Crafts acylation. chemicalbook.com
Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to nitriles provides a versatile route to ketones. vaia.comlibretexts.org By selecting the appropriate nitrile and Grignard reagent, a wide variety of substituted ketones can be assembled. vaia.comwikipedia.org For example, reacting a nitrile with a Grignard reagent forms an imine salt intermediate, which upon hydrolysis yields a ketone. libretexts.org
Modern Cross-Coupling Reactions: More recent developments have focused on catalytic methods for synthesizing sterically hindered ketones. Palladium-catalyzed Suzuki-Miyaura cross-coupling of amides has emerged as a powerful technique for this purpose. nih.gov
These methods have evolved to offer greater control over the final product, enabling the synthesis of complex and sterically demanding molecules like 1,3,3-Triphenylbutan-1-one.
Significance of Triphenyl Systems in Chemical Research
The triphenylmethyl (trityl) group is a bulky and electronically significant substituent that imparts unique properties to molecules. The trityl cation is a stable carbocation that has found use as an organic Lewis acid in various catalytic processes. nih.gov Triphenylmethyl derivatives are also important as protecting groups in organic synthesis, particularly for alcohols, amines, and thiols. rsc.orgacs.org
The presence of multiple phenyl groups can lead to:
Steric Hindrance: The three-dimensional bulk of the phenyl rings can shield reactive centers, influencing the stereochemical outcome of reactions and the stability of the molecule. numberanalytics.comnumberanalytics.com
Electronic Effects: The aromatic rings can participate in resonance, stabilizing nearby charges or reactive intermediates.
π-Stacking Interactions: The phenyl rings can engage in non-covalent π-stacking interactions, which can be important in supramolecular chemistry and in the binding of molecules to biological targets. tandfonline.com
These properties make triphenyl-substituted compounds valuable in diverse areas, from the development of new catalysts to materials science and medicinal chemistry. rsc.org
Structural Features and Reactivity Potential of this compound
While specific experimental data for this compound is not extensively available in the reviewed literature, its structural features and reactivity can be inferred from the principles of organic chemistry and data on related compounds.
Structural Features:
This compound possesses a four-carbon butanone backbone. The key feature is the substitution pattern:
A carbonyl group at the C1 position.
A phenyl group attached to the C1 position (part of the benzoyl group).
Two phenyl groups attached to the C3 position.
This structure results in significant steric hindrance around the C2 and C3 positions due to the bulky triphenylmethyl-like fragment.
Reactivity Potential:
The reactivity of this compound is dictated by the interplay of its functional groups and steric environment.
Carbonyl Group Reactivity: The carbonyl group is a site for nucleophilic attack. However, the adjacent phenyl group and the bulky substituent at C3 will sterically hinder the approach of nucleophiles. numberanalytics.comnumberanalytics.com This steric hindrance can decrease the reactivity of the ketone compared to less substituted analogues. rajdhanicollege.ac.in Common ketone reactions like reduction to an alcohol or addition of Grignard reagents would be influenced by this steric bulk. numberanalytics.comorganic-chemistry.org
Enolate Formation: The presence of protons on the C2 carbon allows for the formation of an enolate under basic conditions. This enolate can then react with electrophiles, although the steric hindrance from the adjacent phenyl groups would likely influence the reaction's feasibility and stereochemical outcome.
Reactions of the Phenyl Groups: The three phenyl rings can undergo electrophilic aromatic substitution, though the specific conditions would need to be carefully chosen to avoid side reactions with the ketone functionality.
The combination of a reactive carbonyl group and significant steric hindrance makes this compound an interesting substrate for studying the limits and selectivity of organic reactions.
Overview of Key Research Areas Pertaining to Butanone Derivatives
Butanone derivatives are a broad class of compounds with diverse applications in various fields of research. vaia.com Some of the key research areas include:
Pharmaceuticals and Agrochemicals: Many butanone derivatives serve as intermediates in the synthesis of biologically active molecules. vaia.comresearchgate.net For example, certain derivatives are investigated for their potential antimicrobial and anti-inflammatory properties.
Materials Science: The properties of butanone derivatives can be tailored for use in the development of new materials, such as polymers and surfactants. vaia.com
Organic Synthesis: Substituted butanones are versatile building blocks for the construction of more complex organic molecules. researchgate.net Their functional groups can be manipulated through a wide range of chemical transformations. researchgate.net
Catalysis: Chiral butanone derivatives can be used as ligands in asymmetric catalysis, influencing the stereochemical outcome of reactions.
The continued exploration of butanone derivatives promises to yield new discoveries and applications in these and other areas of chemical science.
Data Tables
Table 1: Properties of Butanone and Related Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Features |
| Butanone (MEK) | C₄H₈O | 72.11 | Colorless liquid, industrial solvent. pearson.com |
| 1,3,5-Triphenylpentan-1-one | C₂₃H₂₂O | 314.4 | A related ketone with three phenyl groups. nih.gov |
| 1,3,4-Triphenylbutan-1-one | C₂₂H₂₀O | 300.4 | An isomer of the title compound. rsc.org |
Table 2: Synthetic Methods for Ketones
| Reaction | Description | Key Reagents | Reference |
| Friedel-Crafts Acylation | Electrophilic aromatic substitution to form aryl ketones. | Acyl chloride/anhydride, Lewis acid (e.g., AlCl₃) | nih.govorganic-chemistry.org |
| Grignard Reaction with Nitriles | Nucleophilic addition of a Grignard reagent to a nitrile, followed by hydrolysis. | Grignard reagent (R-MgX), Nitrile (R'-CN), H₃O⁺ | vaia.comlibretexts.org |
| Oxidation of Secondary Alcohols | Conversion of a secondary alcohol to a ketone. | Oxidizing agents (e.g., CrO₃, PCC) | numberanalytics.com |
| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed coupling of amides with boronic acids. | Pd catalyst, boronic acid, base | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
85273-29-6 |
|---|---|
Molecular Formula |
C22H20O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1,3,3-triphenylbutan-1-one |
InChI |
InChI=1S/C22H20O/c1-22(19-13-7-3-8-14-19,20-15-9-4-10-16-20)17-21(23)18-11-5-2-6-12-18/h2-16H,17H2,1H3 |
InChI Key |
CETUFDGVYUGOKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 1,3,3 Triphenylbutan 1 One and Analogous Scaffolds
Retrosynthetic Analysis of the 1,3,3-Triphenylbutan-1-one Framework
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. amazonaws.comwikipedia.org This process involves breaking bonds (disconnections) and using functional group interconversions (FGIs) to identify potential synthetic pathways. ub.edulkouniv.ac.in
Disconnection Strategies and Functional Group Interconversions (FGIs)
The structure of this compound offers several logical points for disconnection. The primary strategies focus on the carbon-carbon bonds of the butanone backbone, as these represent the most probable bond formations in a synthetic sequence.
Strategy A: C2–C3 Bond Disconnection (1,3-diO Relationship) : This is often the most strategic disconnection for 1,3-difunctionalized compounds. lkouniv.ac.inscitepress.org The relationship between the carbonyl group at C1 and the gem-diphenyl group at C3 suggests a conjugate addition (Michael reaction) pathway. This disconnection breaks the bond between the α-carbon (C2) and the β-carbon (C3) relative to the carbonyl group.
Strategy B: C1–C2 Bond Disconnection : This approach cleaves the bond adjacent to the carbonyl group, a common strategy for ketones. airitilibrary.com This disconnection separates the benzoyl group from the rest of the carbon chain.
Functional Group Interconversion (FGI) : An FGI approach considers the ketone functional group as being derived from another group, most commonly a secondary alcohol. fiveable.meimperial.ac.ukpressbooks.pub Therefore, this compound can be retrosynthetically converted to its corresponding alcohol, 1,3,3-triphenylbutan-1-ol. This precursor can then be subjected to its own set of disconnection strategies.
Carbon-Carbon Bond Forming Reactions in Butanone Construction
The construction of the this compound framework relies on well-established carbon-carbon bond-forming reactions. The choice of reaction is directly informed by the retrosynthetic analysis.
Grignard Reagent Additions and Analogous Organometallic Approaches
Organometallic reagents, particularly Grignard reagents, are powerful nucleophiles used for forming carbon-carbon bonds by attacking electrophilic carbonyl carbons. libretexts.orgorganic-chemistry.orglibretexts.org
A plausible synthetic route involves the conjugate (1,4-addition) of an organometallic reagent to an α,β-unsaturated ketone. The most effective strategy for synthesizing this compound via this method is the reaction of chalcone (B49325) (1,3-diphenylpropenone) with a diphenylmethyl nucleophile. While standard Grignard reagents can yield a mix of 1,2- and 1,4-addition products, organocuprates (Gilman reagents) are known to selectively favor 1,4-addition.
Reaction Scheme:
Preparation of the Organocuprate : Diphenylmethyl bromide is reacted with lithium to form diphenylmethyllithium, which is then treated with copper(I) iodide to generate the lithium diphenylmethylcuprate reagent.
Conjugate Addition : The cuprate (B13416276) is added to a solution of chalcone. The diphenylmethyl group adds to the β-carbon of the double bond.
Workup : An aqueous workup protonates the intermediate enolate to yield the final product, this compound.
Another, though potentially more sterically hindered, approach follows from Strategy B, where a Grignard reagent like 1,1-diphenylpropylmagnesium bromide would be added to an acyl halide such as benzoyl chloride. dalalinstitute.com However, such tertiary Grignard reagents can be challenging to prepare and may favor side reactions.
Directed Aldol-Type Condensations and Enolate Chemistry
Enolate chemistry is fundamental to the formation of many carbonyl compounds. bham.ac.uk While a direct aldol (B89426) condensation is not the most straightforward route to this compound, the underlying principle of enolate reactivity is central to the Michael addition pathway discussed previously. coconote.appresearchgate.net
The Michael reaction is a conjugate addition of a nucleophile, often an enolate, to an α,β-unsaturated carbonyl compound. researchgate.net In the synthesis of this compound, the key step is the addition of a diphenylmethyl anion equivalent to chalcone. This reaction proceeds via an enolate intermediate which is subsequently protonated.
Key Features of the Michael Addition Route:
Regioselectivity : The reaction is highly regioselective, forming the C2–C3 bond and yielding the 1,3-dicarbonyl-type product.
Enolate Intermediate : The initial addition of the nucleophile to the C=C double bond generates a resonance-stabilized enolate.
Conditions : The reaction is typically run under aprotic conditions using a pre-formed organometallic nucleophile, followed by a separate protonation step to ensure the desired product is formed and to prevent side reactions. coconote.app
For butanone construction in general, directed aldol condensations allow for the specific coupling of two different carbonyl compounds. researchgate.netyoutube.com This is achieved by pre-forming the enolate of one carbonyl partner (the nucleophile) using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, and then adding the second carbonyl compound (the electrophile). bham.ac.ukcoconote.app
Wittig and Related Olefination Strategies for Carbonyl Systems
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones using a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.orgjove.com While it does not directly produce a ketone, it can be a crucial step in a multi-step synthesis of the target molecule. ucalgary.capressbooks.pub Olefination refers to any reaction that converts a carbonyl group to an alkene. nih.govnih.govresearchgate.net
A synthetic sequence for this compound using a Wittig reaction could be designed as follows:
Ylide Formation : An appropriate phosphonium salt, such as (1,1-diphenylethyl)triphenylphosphonium bromide, is prepared via an SN2 reaction between triphenylphosphine (B44618) and 1,1-diphenylethyl bromide. pressbooks.pub This salt is then deprotonated with a strong base (e.g., butyllithium) to form the corresponding phosphorus ylide.
Wittig Reaction : The ylide is reacted with benzaldehyde. The nucleophilic carbon of the ylide attacks the carbonyl carbon of the aldehyde, ultimately forming an alkene, 1,3,3-triphenylbut-1-ene, and triphenylphosphine oxide. ucalgary.ca The formation of the very strong P=O bond is a major driving force for this reaction. pressbooks.pub
Oxidative Cleavage/Oxidation : The resulting alkene must be converted to the target ketone. This can be achieved through methods such as Wacker oxidation or ozonolysis followed by a reductive workup, which would cleave the double bond. A more suitable method would be an allylic oxidation or hydration followed by oxidation of the resulting alcohol, though this can present regioselectivity challenges.
This multi-step approach, while less direct than conjugate addition, demonstrates the versatility of fundamental organic reactions in constructing complex molecular frameworks.
Catalytic Carbopalladation and Cross-Coupling Methods
The construction of complex ketone scaffolds, such as those analogous to this compound, heavily relies on the formation of carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, enabling the synthesis of biaryl ketones and related structures. These methods often involve the coupling of an aryl halide or triflate with a suitable coupling partner in the presence of a palladium catalyst and a source of carbon monoxide (CO).
A general and mild protocol for carbonylative cross-coupling reactions can produce sterically hindered, ortho-disubstituted diaryl ketones. nih.gov The use of robust catalysts like PEPPSI-IPr has been shown to be more effective than traditional phosphine-based catalysts for these challenging transformations. nih.gov This methodology can also be extended to carbonylative Negishi cross-couplings, which utilize alkynyl zinc reagents to form alkynyl aryl ketones, valuable intermediates in natural product synthesis. nih.gov
Another innovative approach involves the carbonylative cross-coupling of triarylbismuths with aryl iodides. organic-chemistry.org This phosphine-free, heterogeneous palladium-catalyzed reaction is highly atom-efficient, as triarylbismuths can transfer all three aryl groups, producing three equivalents of the biaryl ketone product per mole of the reagent. organic-chemistry.org The reaction proceeds under atmospheric CO pressure and the catalyst demonstrates excellent recyclability, highlighting its potential as a sustainable synthetic route. organic-chemistry.org Furthermore, acylsilanes can serve as acyl anion equivalents in a palladium-catalyzed cross-coupling with aryl bromides to yield unsymmetrical diaryl ketones, a reaction uniquely activated by the presence of water. nih.gov
| Aryl Source 1 | Aryl Source 2 | Catalyst | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| Aryl Iodide | Arylboronic Acid | PEPPSI-IPr | CO (g), Cs₂CO₃, Chlorobenzene | Diaryl Ketone | Good to Excellent | nih.gov |
| Aryl Iodide | Triarylbismuth | MCM-41-2N-Pd(OAc)₂ | CO (1 atm), K₂CO₃, DMF/H₂O | Biaryl Ketone | Good to Excellent | organic-chemistry.org |
| Aryl Bromide | Acylsilane | Palladacycle Precatalyst | Adamantane-based phosphine (B1218219) ligand, H₂O | Diaryl Ketone | High | nih.gov |
α-Alkylation of Ketones and Silyl (B83357) Enol Ethers
The α-alkylation of ketones is a fundamental method for C-C bond formation, crucial for synthesizing structures like this compound which features a quaternary α-carbon. Traditionally, this is achieved by generating highly nucleophilic alkali metal enolates that react with alkyl halides. nih.gov However, the strongly basic conditions required can limit functional group tolerance. nih.gov
A milder and more regioselective alternative involves the use of silyl enol ethers. These compounds are less basic than their metal enolate counterparts and react with electrophiles under Lewis acidic or catalytic conditions to afford α-functionalized ketones. nih.govbeilstein-journals.orgnsf.gov This approach offers enhanced functional group compatibility and control over the site of alkylation. nsf.gov For instance, gold-catalyzed reactions of silyl enol ethers with ortho-alkynylbenzoic acid esters have been developed as an unconventional alkylation method. beilstein-journals.org In this process, the gold catalyst facilitates the in situ generation of a leaving group, which is subsequently attacked by the silyl enol ether. beilstein-journals.org
Recent advancements include visible-light-mediated organocatalytic strategies for the radical α-alkylation of ketones using silyl enol ethers. nih.gov This method allows for the installation of moieties at the α-position that are incompatible with classical anionic pathways. The redox-neutral nature of this radical process even permits the development of enantioselective variants. nih.gov Rhodium(III)-catalyzed C-H activation provides another modern route for the α-arylation of ketone-derived silyl enol ethers, representing a direct cross-coupling that enhances step- and atom-economy. nsf.gov
| Substrate | Reagent | Catalyst/Mediator | Key Feature | Reference |
|---|---|---|---|---|
| Silyl Enol Ether | Alkyl Halide | Visible Light / Organocatalyst | Radical pathway, mild conditions, good functional group tolerance. | nih.gov |
| Silyl Enol Ether | ortho-Alkynylbenzoic Acid Ester | Gold Catalyst | Unprecedented alkylation via in situ leaving group formation. | beilstein-journals.org |
| Silyl Enol Ether | N-Methoxybenzamide | Rhodium(III) Catalyst | Direct α-arylation via C-H activation. | nsf.gov |
Chemo- and Regioselective Synthetic Pathways
One strategy to control regioselectivity involves radical cascade reactions. For example, a method for the oxidant-promoted radical cascade acylation or decarbonylative alkylation of 1,7-dienes with aldehydes has been established. rsc.org This transformation allows for the rapid and highly regio- and stereoselective construction of N-containing polycyclic skeletons through the sequential formation of three new C-C bonds. rsc.org The selectivity of the process can be tuned to convert aldehydes into either aroyl/acyl radicals or alkyl radicals, demonstrating a high degree of control over the reaction outcome. rsc.org
In the context of α-functionalization of ketones, regioselectivity is often controlled by the method of enolate formation. The use of pre-formed silyl enol ethers, as discussed previously, provides a reliable method for directing alkylation or arylation to a specific α-carbon, which is particularly important for unsymmetrical ketones. nih.govnsf.gov
One-Pot Stepwise Synthesis (OPSS) Approaches
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. These approaches are highly desirable for constructing complex molecular architectures from simple precursors.
Three-component one-pot syntheses have been successfully developed for various heterocyclic compounds, showcasing the power of this strategy. For instance, new nih.govinsuf.orgresearchgate.nettriazolo[4,3-a]pyrimidine derivatives can be prepared from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate (B1235776) in a single step. mdpi.com Similarly, a one-pot, two-step procedure involving amidines, carboxylic acids, and hydrazines provides access to unsymmetrical 1,3,5-trisubstituted-1,2,4-triazoles under mild conditions using standard peptide coupling reagents. nih.gov Another example is the thiophile-promoted one-pot synthesis of trisubstituted 1,3,5-triazines from isothiocyanates and amidines. researchgate.net
While these examples lead to heterocyclic systems, the underlying principles of OPSS are broadly applicable. A hypothetical one-pot synthesis for a 1,3,3-triarylbutanone scaffold could involve a sequential Michael addition of a diarylmethyl anion to a chalcone, followed by an in-situ protonation or further functionalization, thereby assembling the core structure in a single, efficient operation.
Diastereoselective and Enantioselective Syntheses of Chiral Butanone Derivatives
While this compound is an achiral molecule, the introduction of different substituents at the C1 or C3 positions, or on the phenyl rings, can create one or more stereocenters, leading to chiral butanone derivatives. The synthesis of such compounds in an enantiomerically pure form is a significant challenge in modern organic chemistry. Diastereoselective and enantioselective methods are employed to control the three-dimensional arrangement of atoms during the formation of new stereocenters.
High diastereoselectivity has been achieved in the addition of highly reactive reagents, such as allylmagnesium halides, to α-substituted acyclic chiral ketones. nih.gov The stereochemical outcome in these cases is often governed by the approach of the nucleophile to the lowest energy conformation of the ketone. nih.gov For the synthesis of chiral butanone derivatives, these strategies can be applied to set the relative stereochemistry between adjacent stereocenters. A total synthesis of (-)-securinine, for example, employed a ring-closing metathesis as a key step in a diastereoselective route. nih.gov
Catalytic Asymmetric Methods for Enantiomeric Enrichment
Catalytic asymmetric synthesis is a preferred method for producing enantiomerically pure compounds, as a small amount of a chiral catalyst can generate a large quantity of a chiral product. insuf.org For chiral butanone derivatives, several catalytic asymmetric strategies are available.
One prominent method is the asymmetric reduction of prochiral ketones to form chiral secondary alcohols, which can then be re-oxidized if the chiral ketone is the target. mdpi.com Chiral oxazaborolidine catalysts, pioneered by Corey, Bakshi, and Shibata (the CBS reduction), are highly effective for the enantioselective reduction of a wide range of ketones using borane (B79455) as the stoichiometric reductant. insuf.orgiupac.org Biocatalytic reductions also offer a powerful alternative. For example, the asymmetric reduction of 4-hydroxy-2-butanone (B42824) to (R)-1,3-butanediol has been achieved with high enantiomeric excess using whole cells of the yeast Candida krusei. researchgate.netdntb.gov.uasigmaaldrich.com
Asymmetric conjugate addition reactions are also key for creating chiral butanones. The enantioselective Michael addition of a nucleophile to a chalcone derivative, catalyzed by a chiral catalyst such as a cinchona alkaloid-derived squaramide, can produce chiral 4-nitrobutan-1-one derivatives with excellent enantioselectivities (up to 99% ee). nih.gov
| Reaction Type | Substrate | Catalyst | Product | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Asymmetric Reduction | Prochiral Ketone | Oxazaborolidine (CBS) | Chiral Secondary Alcohol | High | insuf.orgiupac.org |
| Asymmetric Bioreduction | 4-Hydroxy-2-butanone | Candida krusei | (R)-1,3-Butanediol | High | researchgate.net |
| Asymmetric Michael Addition | Chalcone Derivative | Cinchona Alkaloid Squaramide | Chiral 4-Nitrobutan-1-one | Up to 99% | nih.gov |
Chiral Auxiliary and Ligand-Mediated Approaches
An alternative to using a chiral catalyst is to employ a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is reliable and has been widely applied in the synthesis of complex, biologically active compounds. nih.gov
Popular auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.org For the synthesis of a chiral butanone derivative, a carboxylic acid precursor could be attached to a chiral auxiliary, for example, to form a chiral imide. Diastereoselective α-alkylation of the corresponding enolate, where the bulky auxiliary blocks one face from the incoming electrophile, would establish the desired stereocenter. Subsequent removal of the auxiliary would yield the enantiomerically enriched carboxylic acid, which could then be converted to the target ketone.
The use of chiral ligands in transition-metal catalysis is another powerful approach. thieme-connect.com The chiral ligand coordinates to the metal center, creating a chiral environment that influences the stereochemical course of the reaction. In the context of butanone synthesis, a palladium-catalyzed asymmetric allylic alkylation could be mediated by a chiral phosphine ligand to create a stereocenter with high enantioselectivity. The design and synthesis of new chiral ligands, often containing motifs like quinoline, remains an active area of research to enable new enantioselective transformations. thieme-connect.com
Reaction Mechanisms and Transformational Chemistry of 1,3,3 Triphenylbutan 1 One
Mechanistic Investigations of Ketone Reactivity
The reactivity of the ketone functional group in 1,3,3-Triphenylbutan-1-one is fundamentally governed by the electrophilicity of the carbonyl carbon and the acidity of the alpha-hydrogens.
Nucleophilic Addition Reactions to the Carbonyl Group
Nucleophilic addition is a characteristic reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon. This process leads to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol.
For this compound, the rate and equilibrium of nucleophilic addition are significantly influenced by steric hindrance. The three bulky phenyl groups impede the approach of nucleophiles to the carbonyl carbon. Consequently, reactions often require more forcing conditions compared to less hindered ketones.
Organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that can add to ketones. libretexts.orglibretexts.org For instance, the addition of a Grignard reagent to this compound would be expected to produce a tertiary alcohol. However, other organometallic reagents, particularly diorganocopper reagents (Gilman reagents), are known to favor 1,4-addition (conjugate addition) with α,β-unsaturated ketones, the precursors to this compound, rather than 1,2-addition to the carbonyl of the saturated ketone. libretexts.orglibretexts.org
Table 1: Expected Products from Nucleophilic Addition to this compound
| Nucleophile (Nu:⁻) | Reagent Example | Expected Product Type |
|---|---|---|
| Hydride Ion | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol |
| Alkyl/Aryl Group | Phenylmagnesium Bromide (PhMgBr) | Tertiary Alcohol |
Note: The reactivity and yields for these reactions with this compound are not specifically documented and would be expected to be lower than for less sterically hindered ketones.
Enolization and Enolate Chemistry
Ketones with hydrogens on the alpha-carbon can exist in equilibrium with their enol tautomers or be deprotonated to form enolates. bham.ac.ukmasterorganicchemistry.com this compound has two alpha-hydrogens at the C2 position, making it capable of forming an enolate.
The formation of the enolate is achieved by using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon. bham.ac.uk The resulting enolate is a powerful nucleophile and a key intermediate in reactions such as alkylation and aldol (B89426) condensations.
The nucleophilic enolate can react with electrophiles, primarily at the alpha-carbon, to form new carbon-carbon bonds. For example, the reaction of the enolate of this compound with an alkyl halide (e.g., methyl iodide) would introduce an alkyl group at the C2 position. The efficiency of such alkylation reactions can be affected by the steric bulk of both the enolate and the incoming electrophile. masterorganicchemistry.com
Reduction and Oxidation Reactions of Ketone Moieties
The carbonyl group of this compound can undergo both reduction to an alcohol and, under specific conditions, oxidative cleavage.
Reduction: The most common reduction of a ketone is its conversion to a secondary alcohol. This is typically accomplished using hydride-donating reagents.
Sodium Borohydride (NaBH₄) is a mild reducing agent that readily reduces ketones to secondary alcohols. chemguide.co.ukyoutube.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. youtube.com
Lithium Aluminum Hydride (LiAlH₄) is a much stronger reducing agent and also effectively reduces ketones to alcohols. libretexts.org Due to its high reactivity, it is less selective than NaBH₄ if other reducible functional groups are present. libretexts.org
The reduction of this compound with either of these reagents would yield 1,3,3-Triphenylbutan-1-ol.
Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, a specific type of oxidation, the Baeyer-Villiger oxidation, can convert a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). The reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon. The regioselectivity of this reaction is determined by the "migratory aptitude" of the groups attached to the carbonyl. In this compound, the competition is between the migration of a phenyl group and the -CH₂C(Ph)₂CH₃ group. Generally, groups that can better stabilize a positive charge have a higher migratory aptitude.
Formation of Nitrogen-Containing Derivatives
The carbonyl group of this compound can react with nitrogen-based nucleophiles to form various derivatives, including imines, enamines, and, through more complex pathways, heterocyclic structures.
Imine and Enamine Formation
The reaction of a ketone with a primary amine (R-NH₂) under mildly acidic conditions yields an imine (also known as a Schiff base), a compound containing a carbon-nitrogen double bond. The reaction with a secondary amine (R₂NH) under similar conditions typically forms an enamine , which has a nitrogen atom attached to a carbon-carbon double bond.
Given the steric hindrance of this compound, these reactions may proceed slowly. The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the final product.
Amide and Other Heterocyclic Conversions
While direct conversion of a simple ketone to an amide is not a standard transformation, ketones can serve as precursors for nitrogen-containing heterocycles. A particularly relevant reaction involves the conversion of the ketone into a 1,3-dicarbonyl compound, which can then be used to synthesize heterocycles like pyrazoles.
For example, if this compound were to be acylated at its alpha-position, it would form a 1,3-diketone. These 1,3-diketones are versatile precursors for the synthesis of pyrazoles by reacting them with hydrazine (B178648) (H₂NNH₂). organic-chemistry.orgacs.orgmdpi.com This condensation reaction is a cornerstone of heterocyclic chemistry, allowing for the construction of the five-membered pyrazole (B372694) ring system. organic-chemistry.orgmdpi.comnih.gov
Table 2: Summary of Expected Nitrogen-Derivative Reactions
| Reactant | Product Type | General Conditions |
|---|---|---|
| Primary Amine (e.g., Aniline) | Imine | Mild Acid (e.g., TsOH) |
| Secondary Amine (e.g., Piperidine) | Enamine | Mild Acid, Water Removal |
Note: Specific experimental data for these conversions starting from this compound are not prevalent in the surveyed literature.
Rearrangement Reactions and Fragmentations
The presence of both a carbonyl group and a carbon-carbon double bond in a β,γ-relationship within the this compound scaffold allows for a rich and varied landscape of rearrangement and fragmentation reactions, particularly under photochemical and acidic conditions.
Photochemical Rearrangements and α-Cleavage Processes
The photochemistry of β,γ-unsaturated ketones like this compound is characterized by several competing reaction pathways, including the oxa-di-π-methane rearrangement and α-cleavage (Norrish Type I) processes. magadhmahilacollege.org
Upon direct irradiation, β,γ-unsaturated ketones can undergo a 1,3-acyl shift, leading to the formation of an isomeric β,γ-unsaturated ketone. magadhmahilacollege.org For instance, irradiation of certain diphenyl β,γ-enones has been shown to yield 1,3-acyl shift products alongside products of decarbonylation. researchgate.net This suggests that this compound could potentially rearrange to 1,2,2-triphenylbut-3-en-1-one under photochemical conditions.
The mechanism for these rearrangements often involves the initial formation of a diradical intermediate through α-cleavage. researchgate.net In the case of this compound, homolytic cleavage of the C1-C2 bond would generate a benzoyl radical and a 1,3,3-triphenylallyl radical. These radical intermediates can then recombine in different ways to yield the rearranged product or other fragmentation products. The photolysis of p,p'-dialkyl-substituted phenyl benzyl (B1604629) ketones has been shown to produce persistent "benzoyl type" and "benzyl type" radicals, supporting the feasibility of such intermediates. nih.gov
Another significant photochemical pathway for β,γ-unsaturated ketones is the oxa-di-π-methane (ODPM) rearrangement, which typically proceeds from the triplet excited state. researchgate.net This rearrangement leads to the formation of a cyclopropyl (B3062369) ketone. While this is a common pathway for many β,γ-unsaturated ketones, the specific efficiency and outcome for this compound would depend on the relative rates of α-cleavage, intersystem crossing to the triplet state, and the subsequent bond reorganizations.
Acid-Catalyzed Dehydration Mechanisms and Stereoselectivity
While this compound itself does not undergo dehydration, its corresponding alcohol, 1,3,3-triphenylbutan-1-ol, is susceptible to acid-catalyzed dehydration to form alkenes. This reaction is particularly facile for tertiary benzylic alcohols due to the stability of the resulting carbocation intermediate. ucalgary.capearson.com
The mechanism proceeds via an E1 pathway. youtube.com Protonation of the hydroxyl group by a strong acid leads to the formation of a good leaving group, water. Subsequent departure of the water molecule generates a tertiary benzylic carbocation at the C1 position, which is stabilized by resonance with the adjacent phenyl group. Deprotonation from an adjacent carbon (C2 or C4) then yields the alkene product.
The stereoselectivity of the dehydration is governed by the stability of the resulting alkene. Zaitsev's rule predicts that the more substituted alkene will be the major product. youtube.com In the case of 1,3,3-triphenylbutan-1-ol, deprotonation from the C2 position would lead to the formation of 1,3,3-triphenylbut-1-ene, which is a conjugated system and therefore likely to be the thermodynamically favored product. The stereochemistry of the resulting double bond (E vs. Z) would be influenced by steric factors, with the isomer that minimizes steric interactions between the bulky phenyl groups being favored.
Radical Chemistry Involving Triphenylbutan-1-one Scaffolds
The generation of radical intermediates from this compound and its derivatives opens up avenues for a range of chemical transformations, including cyclizations and additions.
Radical Trapping Experiments and Intermediates
As discussed in the context of photochemical rearrangements, the primary radical intermediates generated from this compound are the benzoyl radical and the 1,3,3-triphenylallyl radical. The presence and reactivity of these intermediates can be probed using radical trapping experiments. For instance, in the photolysis of phenyl t-butyl ketone, the formation of radicals has been studied, indicating that similar processes are expected for related phenyl ketones. rsc.org
The 1,3,3-triphenylallyl radical is a resonance-stabilized radical, and its subsequent reactions would be influenced by the distribution of the unpaired electron. Trapping agents, such as stable nitroxide radicals or molecular oxygen, can be employed to intercept these intermediates, providing evidence for their formation and insights into their reactivity.
Photoinduced Processes and Electron Transfer Mechanisms
Photoinduced electron transfer (PET) represents another pathway for the generation of radical ions from ketone scaffolds. princeton.edu In the presence of a suitable electron donor or acceptor, photoexcited this compound could undergo single electron transfer to form a radical cation or radical anion. The reactivity of these charged radical species would be distinct from the neutral radicals formed via α-cleavage.
For example, the radical cation of this compound could undergo intramolecular cyclization or react with nucleophiles present in the reaction medium. The efficiency and outcome of PET processes are highly dependent on the redox potentials of the ketone and the electron transfer agent, as well as the solvent polarity. Studies on the photoinduced electron transfer of other ketones with various partners demonstrate the feasibility of such pathways. rsc.orgresearchgate.net
Metal Migration in Catalytic Transformations
While specific examples of metal migration in catalytic transformations of this compound are not extensively documented, the general principles of such reactions can be applied to this scaffold. Transition metal catalysts, particularly those based on rhodium, are known to catalyze the rearrangement of α,β- and β,γ-unsaturated ketones. nih.govnih.govresearchgate.net
For instance, rhodium catalysts can facilitate the isomerization of the double bond in β,γ-unsaturated ketones to the thermodynamically more stable α,β-conjugated position. This process typically involves the formation of a metal-hydride species which then adds to and eliminates from the alkene, effectively migrating the double bond.
Furthermore, rhodium-catalyzed reactions of aromatic ketones with unsaturated systems can lead to complex annulation products. mdpi.com It is conceivable that under appropriate catalytic conditions, the phenyl groups of this compound could participate in intramolecular C-H activation and subsequent cyclization reactions, potentially involving metal migration steps. The development of such catalytic transformations would offer novel synthetic routes to complex polycyclic aromatic compounds.
Advanced Spectroscopic and Structural Elucidation of 1,3,3 Triphenylbutan 1 One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, the precise environment of each proton and carbon atom can be determined.
For 1,3,3-Triphenylbutan-1-one, the ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The fifteen aromatic protons on the three phenyl groups would likely appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm), a characteristic of aromatic compounds. The aliphatic protons—the methylene (-CH₂-) and methine (-CH-)—would appear further upfield. The methylene protons, being adjacent to the electron-withdrawing carbonyl group, are expected to be deshielded and resonate at a higher chemical shift than the single methine proton.
In the ¹³C NMR spectrum, a signal for the carbonyl carbon would be prominent in the far downfield region (around δ 195-200 ppm). The aromatic carbons would produce a series of signals between δ 125-145 ppm, while the aliphatic carbons (methylene and methine) would appear in the upfield region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR (Proton) | ¹³C NMR (Carbon) | |||
|---|---|---|---|---|
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Carbon Assignment | Predicted δ (ppm) |
| Aromatic (15H) | 7.0 - 8.0 | Multiplet (m) | C=O (Carbonyl) | ~198 |
| -CH₂- (Methylene, 2H) | ~3.5 | Doublet (d) | Aromatic (Quaternary) | ~135-145 |
| -CH- (Methine, 1H) | ~4.5 | Triplet (t) | Aromatic (CH) | ~125-130 |
| -CH- (Methine) | ~50 | |||
| -CH₂- (Methylene) | ~45 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. science.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a key cross-peak would be expected between the methylene (-CH₂-) protons and the methine (-CH-) proton, confirming their adjacency in the butanone backbone.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. sdsu.edu This technique would definitively link the proton signals for the methylene and methine groups to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (over two to three bonds). sdsu.edu This is particularly useful for connecting molecular fragments. Expected correlations would include the methylene protons to the carbonyl carbon and the methine carbon, as well as the methine proton to the carbons of the attached phenyl rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional structure and stereochemistry. libretexts.org Correlations between the methine proton and the protons of the adjacent phenyl groups would be expected.
Table 2: Expected 2D NMR Correlations for this compound
| 2D NMR Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |
|---|---|---|---|
| COSY | ¹H ↔ ¹H | -CH- ↔ -CH₂- | Confirms C2-C3 bond |
| HSQC | ¹H ↔ ¹³C (1-bond) | -CH₂- protons to -CH₂- carbon -CH- proton to -CH- carbon | Assigns aliphatic C-H pairs |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | -CH₂- protons ↔ C=O carbon -CH- proton ↔ Phenyl carbons | Connects backbone and phenyl groups |
| NOESY | ¹H ↔ ¹H (through space) | -CH- proton ↔ ortho-protons of phenyl groups | Provides conformational information |
The single bonds in the butanone chain of this compound allow for rotational freedom, leading to various possible conformations in solution. auremn.org.br NMR spectroscopy, particularly temperature-dependent studies and NOESY, can provide valuable information about these dynamic processes. nih.gov By analyzing changes in chemical shifts or the appearance of new NOESY cross-peaks at different temperatures, the preferred spatial arrangement of the bulky phenyl groups and the energetic barriers to rotation can be investigated. This analysis helps to build a more complete picture of the molecule's behavior in a solution environment. frontiersin.org
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. researchgate.net
IR Spectroscopy: For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretch. Because the carbonyl group is conjugated with a phenyl ring, this peak is expected in the range of 1666-1690 cm⁻¹. wpmucdn.comspectroscopyonline.comorgchemboulder.com Other characteristic absorptions would include C-H stretching from the aromatic rings (above 3000 cm⁻¹) and the aliphatic backbone (below 3000 cm⁻¹), and C=C stretching vibrations from the aromatic rings (around 1450-1600 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would also detect these vibrations but with different intensities. Aromatic C=C stretching bands are often strong in Raman spectra. The technique provides complementary information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium | Strong |
| C-H Stretch (Aliphatic) | -CH₂-, -CH- | 2850 - 3000 | Medium | Medium |
| C=O Stretch (Ketone) | Ar-C=O | 1666 - 1690 | Strong | Medium |
| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | Medium-Strong | Strong |
| C-H Bend (Out-of-plane) | Ar-H | 690 - 900 | Strong | Weak |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. libretexts.org For this compound (C₂₂H₂₀O), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion (M⁺˙) at approximately m/z 300.1514.
Under electron ionization (EI), the molecular ion would undergo fragmentation. The analysis of these fragments provides clues about the molecule's structure. Aromatic ketones typically exhibit characteristic fragmentation patterns. whitman.edu A common cleavage occurs alpha to the carbonyl group.
Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent methylene carbon can break, leading to two primary fragmentation pathways.
Formation of a stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105. This is often a very prominent, and sometimes the base, peak in the spectrum of aromatic ketones. chemguide.co.uklibretexts.org
Loss of a phenyl group ([C₆H₅]˙) to give a fragment at M-77 (m/z 223).
Loss of the benzoyl group ([C₆H₅CO]˙) to give a fragment at M-105 (m/z 195).
Table 5: Predicted Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 300 | [C₂₂H₂₀O]⁺˙ (Molecular Ion) | - |
| 223 | [M - C₆H₅]⁺ | Phenyl radical (C₆H₅˙) |
| 195 | [M - C₆H₅CO]⁺ | Benzoyl radical (C₆H₅CO˙) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | C₁₅H₁₅˙ radical |
| 77 | [C₆H₅]⁺ (Phenyl cation) | C₁₆H₁₅O˙ radical |
Computational and Theoretical Investigations of 1,3,3 Triphenylbutan 1 One
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) and Ab Initio Methods)
Quantum chemical calculations are powerful computational tools used to investigate the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations solve the Schrödinger equation (or a simplified form of it) to determine a molecule's energy and electron distribution. DFT, in particular, is widely used for its balance of accuracy and computational cost, making it suitable for studying relatively large organic molecules. These calculations form the foundation for understanding a molecule's stability, reactivity, and spectroscopic properties. For a molecule such as 1,3,3-Triphenylbutan-1-one, DFT calculations would provide invaluable insights into its fundamental chemical nature.
Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals)
Electronic structure analysis focuses on the arrangement and energies of electrons within a molecule. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. A higher HOMO energy level indicates a greater propensity to donate electrons. The LUMO is the innermost empty orbital and acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter for predicting a molecule's chemical reactivity, stability, and electronic properties. A small gap suggests the molecule is more reactive and can be more easily excited electronically, which influences its color and photochemical behavior.
For this compound, a DFT calculation would map the electron density of its HOMO and LUMO. It would be expected that the HOMO is located primarily on the electron-rich phenyl rings, while the LUMO might be centered around the electron-withdrawing carbonyl group (C=O). The calculated energies would allow for the prediction of its reactivity in various chemical transformations.
Below is an example of how a data table for HOMO-LUMO analysis would be presented. Note: The following values are illustrative and not actual calculated data for this compound.
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates chemical reactivity and kinetic stability. |
Conformational Analysis and Energetics
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. unibo.it Since this compound has several single bonds allowing for rotation—particularly around the C-C bonds of the butane (B89635) chain and the bonds connecting the phenyl groups—it can exist in numerous conformations.
Computational methods are used to:
Identify Stable Conformers: By systematically rotating bonds and calculating the potential energy at each step, a potential energy surface can be generated. The points of minimum energy on this surface correspond to stable conformers.
Determine Relative Energetics: Quantum chemical calculations provide the relative energies of these conformers. The conformer with the lowest energy is the most stable and, therefore, the most populated at equilibrium. The energy differences are typically reported in kcal/mol or kJ/mol.
Analyze Steric and Electronic Effects: This analysis would reveal how steric hindrance between the bulky phenyl groups and electronic interactions influence the preferred shape of the molecule. For instance, conformers that minimize the repulsion between the large phenyl groups would be energetically favored.
Vibrational Frequency Calculations
Vibrational frequency calculations are performed computationally to predict a molecule's infrared (IR) and Raman spectra. After a molecular geometry has been optimized to an energy minimum, these calculations determine the frequencies of its normal modes of vibration.
The primary applications of these calculations are:
Confirmation of Stationary Points: A key use is to confirm that an optimized structure is a true energy minimum. For a stable molecule, all calculated vibrational frequencies should be real (positive numbers). The presence of one imaginary frequency indicates that the structure is a transition state, not a stable conformer. nih.gov
Spectral Assignment: Calculated frequencies can be correlated with experimental IR and Raman spectra to help assign specific absorption bands to particular molecular motions (e.g., C=O stretching, C-H bending, phenyl ring vibrations). For this compound, a strong vibrational mode would be expected for the carbonyl (C=O) stretch, typically appearing in the 1650-1700 cm⁻¹ region.
An example of a data table for calculated vibrational frequencies is shown below. Note: This is a hypothetical representation.
| Calculated Frequency (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3060 | Aromatic C-H Stretch | Medium |
| 2950 | Aliphatic C-H Stretch | Medium |
| 1685 | C=O Carbonyl Stretch | Strong |
| 1600 | Aromatic C=C Stretch | Strong |
| 1450 | CH₂ Scissoring | Weak |
Reaction Pathway Elucidation and Transition State Modeling
Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. By modeling the reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway. This is particularly relevant for understanding the synthesis of this compound, which is often formed via a Michael addition (conjugate addition) of a phenyl group source to a chalcone-type precursor (1,3-diphenylprop-2-en-1-one).
Energy Profiles of Key Synthetic Steps
An energy profile is a graph that plots the energy of a chemical system against the reaction coordinate, which represents the progress of the reaction. Computational modeling can determine the energies of all species along this path:
Reactants and Products: The starting materials and final products of a reaction step.
Intermediates: Stable but short-lived molecules formed during the reaction.
Transition States (TS): The highest energy point between reactants and products (or intermediates). A transition state is not a stable molecule and is characterized by having exactly one imaginary vibrational frequency.
By calculating these energies, the activation energy (the energy difference between the reactants and the transition state) can be determined. This value is crucial for predicting the rate of a reaction and understanding how catalysts or changes in reaction conditions might affect it. For the synthesis of this compound via Michael addition, DFT studies could model the approach of the nucleophile to the unsaturated ketone to locate the transition state and calculate the energy barrier for the C-C bond formation.
Analysis of Stereochemical Outcomes
Many chemical reactions can produce different stereoisomers (molecules with the same connectivity but different 3D arrangements). Computational modeling can be used to predict and explain the stereochemical outcome of a reaction.
In the case of the synthesis of this compound, the carbon at position 3 is a stereocenter if the nucleophile adding to the precursor is not a phenyl group itself, or if the existing phenyl groups are substituted. Even in the symmetric case, understanding the facial selectivity of the attack is important. By modeling the different transition states that lead to different stereoisomers (e.g., R or S products), their relative activation energies can be compared. According to transition state theory, the pathway with the lower activation energy will be faster, and the corresponding stereoisomer will be the major product. This type of analysis is fundamental in designing asymmetric syntheses. nih.gov
Lack of Publicly Available Research Data Precludes a Detailed Analysis of this compound
Therefore, it is not possible to provide a detailed, evidence-based article on the "" with a focus on the requested subsections:
Molecular Dynamics Simulations
Intermolecular Interactions
Without access to relevant research findings, any attempt to generate content for these sections would be purely speculative and would not meet the required standards of scientific accuracy and data-driven reporting. The creation of informative data tables and a detailed discussion of research findings is contingent upon the existence of such primary research, which appears to be unavailable in the public domain at this time.
Consequently, the following sections remain unwritten due to the absence of foundational research on this compound.
Molecular Dynamics Simulations
No research data found.
Solvent Effects on Reactivity and Conformation
No research data found.
Intermolecular Interactions
No research data found.
A table of mentioned compounds is not applicable as no specific compounds were discussed in the context of this compound research.
Applications of 1,3,3 Triphenylbutan 1 One in Complex Organic Synthesis
Role as a Key Intermediate in Multi-Step Organic Syntheses
In the realm of multi-step organic synthesis, the strategic selection of starting materials and intermediates is paramount to the successful construction of intricate molecular frameworks. 1,3,3-Triphenylbutan-1-one serves as a crucial intermediate in numerous synthetic pathways, primarily owing to the reactivity of its propenone moiety. This functional group provides a versatile handle for a variety of chemical transformations, allowing for the sequential introduction of new functionalities and the elaboration of the carbon skeleton.
The electrophilic nature of the β-carbon and the carbonyl carbon of the α,β-unsaturated system makes this compound susceptible to nucleophilic attack, forming the basis for many of its applications. Furthermore, the steric hindrance imposed by the three phenyl groups can influence the stereochemical outcome of reactions, a factor that can be strategically exploited in the synthesis of complex target molecules. Its role as a key intermediate is underscored by its utility in convergent synthetic strategies, where complex fragments of a target molecule are synthesized independently and then coupled together, often utilizing the reactivity of the chalcone (B49325) core.
Building Block for Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. This compound has proven to be a valuable and adaptable substrate for the construction of a wide range of heterocyclic rings, leveraging the reactivity of its α,β-unsaturated ketone functionality to participate in various cyclization and condensation reactions.
Construction of Benzofused Heterocycles
Benzofused heterocycles, which feature a benzene (B151609) ring fused to a heterocyclic ring, are prevalent structural motifs in many biologically active compounds and functional materials. While the general reactivity of chalcones as precursors for such systems is well-documented, specific examples detailing the use of this compound in the synthesis of benzofused heterocycles are not extensively reported in readily available literature. However, the fundamental reaction pathways for the synthesis of benzofused systems from chalcones provide a theoretical framework for its potential applications. For instance, the reaction of chalcones with binucleophilic reagents containing an aromatic ring, such as o-phenylenediamine (B120857) or o-aminophenol, can lead to the formation of benzodiazepines and benzoxazepines, respectively. The specific substitution pattern of this compound would be expected to influence the reaction conditions and the properties of the resulting benzofused heterocyclic products.
Synthesis of Nitrogen-Containing Rings (e.g., Thiazines, Indoles)
Nitrogen-containing heterocycles are of immense importance in medicinal chemistry. This compound serves as a versatile precursor for the synthesis of various nitrogen-containing rings, including thiazines and indoles.
The synthesis of thiazines , six-membered heterocyclic rings containing one nitrogen and one sulfur atom, can be achieved through the reaction of chalcones with a sulfur and nitrogen source. A common method involves the condensation of a chalcone with thiourea (B124793) in the presence of a base. derpharmachemica.comnih.gov In this reaction, the thiourea acts as the binucleophile, with the amino groups attacking the electrophilic centers of the α,β-unsaturated ketone system of this compound, leading to a cyclization cascade that ultimately forms the 1,3-thiazine ring. The general reaction scheme is depicted below:
| Reactants | Reagents | Product |
| This compound, Thiourea | Base (e.g., NaOH or KOH) in Ethanol | Substituted 1,3-Thiazine |
While this represents a general pathway, specific yields and reaction conditions for the reaction with this compound would require dedicated experimental investigation.
The synthesis of indoles , a key structural motif in many natural products and pharmaceuticals, can also be approached using chalcone derivatives, although direct synthesis from this compound is less common than other established methods like the Fischer indole (B1671886) synthesis. nih.govnih.gov However, a potential synthetic route could involve the reaction of a suitably functionalized derivative of this compound. For instance, the introduction of a leaving group at the α-position could facilitate a reaction with an aniline (B41778) derivative, followed by an intramolecular cyclization to form the indole ring.
Formation of Triazole-Linked Systems
Triazoles are five-membered heterocyclic rings containing three nitrogen atoms, which have found widespread applications in medicinal chemistry and materials science. The synthesis of triazole-linked systems often involves click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). While this compound does not inherently contain an azide (B81097) or alkyne functionality, it can be chemically modified to incorporate these groups, thereby serving as a precursor for triazole-containing molecules.
For example, the carbonyl group of this compound could be reduced to an alcohol and subsequently converted to an azide or an alkyne through standard functional group transformations. This modified chalcone derivative could then participate in a CuAAC reaction with a complementary alkyne or azide to form a triazole-linked system. This approach allows for the modular synthesis of complex molecules where the this compound core is linked to another molecular fragment via a stable triazole linker.
| Precursor from this compound | Reaction Partner | Catalyst | Product |
| Alkyne-functionalized derivative | Organic azide | Copper(I) salt | 1,4-Disubstituted 1,2,3-triazole |
| Azide-functionalized derivative | Terminal alkyne | Copper(I) salt | 1,4-Disubstituted 1,2,3-triazole |
Precursor for Stereodefined Alkene and Diene Architectures
The stereoselective synthesis of alkenes and dienes is a critical aspect of modern organic chemistry, as the geometric configuration of double bonds can significantly impact the biological activity and material properties of a molecule. This compound, through various synthetic manipulations, can serve as a precursor for the stereodefined synthesis of these important structural motifs.
Stereoselective Formation of (Z)-Olefins and Conjugated π-Systems
The stereoselective formation of (Z)-olefins, also known as cis-olefins, can be a challenging synthetic task. While many olefination reactions favor the thermodynamically more stable (E)-isomer, specific methodologies have been developed to achieve high (Z)-selectivity. The carbonyl group of this compound provides a handle for such transformations.
One potential approach involves the use of the Wittig reaction with "salt-free" ylides or modified Horner-Wadsworth-Emmons reagents that are known to favor the formation of (Z)-alkenes. By carefully selecting the appropriate phosphorus ylide and reaction conditions, the carbonyl group of this compound can be converted into a double bond with a high degree of (Z)-selectivity.
Furthermore, the α,β-unsaturated system of this compound can be utilized in reactions that generate conjugated π-systems. For example, reactions that extend the conjugation, such as aldol (B89426) condensations with subsequent dehydration, can lead to the formation of dienones or more extended polyenones. The stereochemistry of the newly formed double bonds in these conjugated systems would be dependent on the specific reaction conditions and reagents employed.
Synthesis of 1,3-Dienes and Related Scaffolds
The 1,3-diene motif is a crucial structural unit in numerous natural products and a versatile building block in synthetic chemistry, most notably in cycloaddition reactions. While not a direct precursor, this compound can be readily converted into a conjugated diene scaffold through a straightforward two-step synthetic sequence.
The first step involves the selective reduction of the ketone functionality to a secondary alcohol, yielding 1,3,3-triphenylbutan-1-ol. This transformation can be achieved with high efficiency using a variety of standard reducing agents. Subsequently, the resulting alcohol can undergo an acid-catalyzed dehydration (elimination) reaction. The steric hindrance and electronic effects of the three phenyl groups influence the regioselectivity of the elimination. The formation of the thermodynamically more stable, conjugated 1,3-diene is generally favored over the isolated diene. This approach is analogous to established methods for diene synthesis where diols are dehydrated to form dienes. researchgate.net The synthesis of 2-phenyl-1,3-butadiene via the dehydration of a precursor alcohol demonstrates a similar transformation. mdpi.com
Plausible Reaction Pathway:
Reduction: this compound is treated with a reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent to produce 1,3,3-triphenylbutan-1-ol.
Dehydration: The intermediate alcohol is heated in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to eliminate a molecule of water, yielding the conjugated 1,3,3-triphenylbuta-1,3-diene.
Table 1: Potential Reagents for Conversion of this compound to a 1,3-Diene
| Step | Transformation | Reagent Examples | Expected Product |
|---|---|---|---|
| 1 | Ketone Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 1,3,3-Triphenylbutan-1-ol |
| 2 | Alcohol Dehydration | Sulfuric acid (H₂SO₄), Phosphoric acid (H₃PO₄), p-Toluenesulfonic acid (p-TsOH) | 1,3,3-Triphenylbuta-1,3-diene |
Utility in the Construction of Polycyclic and Bridged Systems
The synthesis of polycyclic aromatic hydrocarbons (PAHs) and other complex cyclic systems is a significant area of organic chemistry. nih.gov The carbon skeleton of this compound is well-suited for intramolecular cyclization reactions to generate fused ring systems. Specifically, under strong acid conditions, the molecule can undergo an intramolecular electrophilic aromatic substitution, a type of Friedel-Crafts reaction, to form a six-membered ring.
This reaction would proceed via protonation of the carbonyl oxygen, generating a highly reactive carbocation intermediate. This electrophilic center can then attack one of the ortho-positions of the C1-phenyl ring, leading to the formation of a new carbon-carbon bond and subsequent aromatization to yield a dihydrophenanthrene derivative. Such cyclizations of aryl ketones and related structures in superacids like triflic acid have been documented as an effective method for creating polycyclic frameworks. nih.gov The efficiency of the cyclization is dependent on factors such as the choice of acid catalyst and reaction temperature. researchgate.net This strategy provides a convergent approach to complex polycyclic structures from a relatively simple linear precursor.
Proposed Cyclization Reaction:
Reactant: this compound
Conditions: A strong Brønsted or Lewis acid (e.g., triflic acid (TfOH), polyphosphoric acid (PPA), or aluminum chloride (AlCl₃))
Product: A substituted 9,10-dihydrophenanthrene (B48381) scaffold
This method showcases the potential of using the inherent reactivity of the ketone and the adjacent phenyl groups to construct intricate molecular architectures that would otherwise require more linear, multi-step syntheses. nih.govrsc.org
Applications in Material Science Precursors (e.g., Glass Forming Materials, NLO Chromophores, if strictly non-biological)
The bulky and non-planar structure of this compound makes it an interesting candidate for incorporation into advanced materials.
Glass Forming Materials: Organic molecules that resist crystallization and readily form amorphous glasses upon cooling from a melt are of great interest in materials science, particularly for applications in organic electronics. A key design principle for effective glass-forming materials is a high degree of molecular rigidity and a non-planar shape, which frustrates crystal packing. Molecules containing multiple, non-coplanar aromatic rings, such as 1,3,5-tris(naphthyl)benzene, are well-known examples of stable glass formers. nih.govresearchgate.net
This compound possesses several features conducive to glass formation. The tetrahedral sp³-hybridized carbon at the C3 position disrupts planarity, and the three phenyl groups can adopt various torsional angles, leading to a complex three-dimensional structure that inhibits ordered packing. While not typically used on its own, this triphenylbutanone core could be incorporated as a building block into larger molecules or polymers to enhance their glass-forming ability and increase their glass transition temperature (Tg).
Table 2: Comparison of Structural Features for Glass Formation
| Compound/Core | Key Structural Features | Tendency to Form Glass |
|---|---|---|
| 1,3,5-Tris(naphthyl)benzene | Bulky, rigid, non-planar propeller shape | Excellent |
| This compound | Bulky, non-planar due to sp³ center, multiple phenyl rings | High Potential |
| Benzene | Planar, high symmetry | Poor (crystallizes easily) |
Nonlinear Optical (NLO) Chromophores: Second-order NLO chromophores are materials that can alter the frequency of light, a property essential for optical communications and data processing. A common design for these molecules is a D-π-A structure, where an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge. Chalcones, which contain an α,β-unsaturated ketone system, are frequently used as the π-bridge in NLO materials. researchgate.netresearchgate.netrsc.org
This compound can serve as a synthetic platform for NLO chromophores. The molecule could be functionalized by introducing donor groups (e.g., -NMe₂, -OMe) on one phenyl ring and acceptor groups (e.g., -NO₂, -CN) on another. Furthermore, the core structure could be chemically modified to create a conjugated enone system similar to that of chalcones. The presence of multiple phenyl rings also offers the possibility of creating multi-branched or dendritic NLO materials, where the 1,3,3-triphenylbutanone acts as a central core from which several D-π-A branches emanate, potentially enhancing the macroscopic NLO effect. analis.com.my
Future Directions and Emerging Research Avenues for Triphenylbutanone Chemistry
Development of Novel Green Chemistry Methodologies for Synthesis
The future synthesis of 1,3,3-Triphenylbutan-1-one is increasingly geared towards environmentally benign methods that align with the principles of green chemistry. Traditional synthetic routes often rely on stoichiometric reagents and volatile organic solvents. The development of novel green methodologies aims to mitigate these environmental drawbacks by focusing on atom economy, use of renewable resources, and reduction of hazardous waste.
Future research will likely explore the use of alternative and safer reaction media. Water, as a solvent, is an attractive option for the synthesis of aromatic ketones due to its non-toxic and non-flammable nature. chemistryviews.org The development of visible-light-induced aerobic C-H oxidation reactions in water, catalyzed by agents like CeCl₃, presents a promising green route for ketone synthesis. chemistryviews.org Another avenue is the use of micellar catalysis, where surfactants are used in water to create microreactors that can facilitate reactions like the Claisen-Schmidt condensation, a key step in producing chalcone (B49325) precursors. nih.gov
Solvent-free, or solid-state, reactions represent another significant green approach. Conducting reactions by grinding reagents together, sometimes with microwave irradiation, can dramatically reduce waste and energy consumption. nih.govchim.it For instance, the synthesis of 1,3,5-triarylbenzenes from acetophenones has been successfully demonstrated under solvent-free conditions using p-toluenesulfonic acid (PTSA) as a catalyst. rsc.org Similar strategies could be adapted for the Michael addition step in the synthesis of this compound. The use of sonochemistry, which employs ultrasound to promote reactions, often in aqueous media, has also been shown to be a greener alternative to conventional heating for synthesizing 1,3,5-triazine (B166579) derivatives and could be explored. nih.gov
The principles of green chemistry that could be applied to the synthesis of this compound are summarized in the table below.
| Green Chemistry Principle | Potential Application to this compound Synthesis |
| Alternative Solvents | Utilization of water or bio-based solvents to replace traditional volatile organic compounds (VOCs). |
| Catalysis | Employment of reusable solid acid catalysts, enzymes, or photocatalysts to minimize waste and improve efficiency. |
| Energy Efficiency | Use of microwave irradiation or sonochemistry to reduce reaction times and energy consumption compared to conventional heating. nih.gov |
| Atom Economy | Designing synthetic routes, such as one-pot reactions, that maximize the incorporation of all materials used in the process into the final product. nih.gov |
| Renewable Feedstocks | Investigating the use of starting materials derived from renewable biological sources. |
| Solvent-Free Conditions | Performing reactions in the solid state or under neat conditions to eliminate the need for solvents altogether. rsc.orgasianpubs.org |
Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis of this compound, typically achieved via a Michael addition to a chalcone precursor, is a prime target for the development of advanced catalytic systems. The goal is to enhance reaction rates, improve yields, and control stereoselectivity where applicable, all under milder conditions.
Heterogeneous catalysts are a key area of interest due to their ease of separation and recyclability. Materials like montmorillonite (B579905) clay activated with trifluoromethanesulfonic acid have been effective in promoting the condensation of acetophenones to form complex organic molecules, suggesting their potential applicability. scielo.org.mxresearchgate.net Similarly, solid acids like sulfated polyborate and reusable catalysts such as L-proline have shown promise in the eco-friendly synthesis of various ketone derivatives. asianpubs.org For the crucial Michael addition step, catalysts such as copper(II) chloride (CuCl₂) acting as a Lewis acid have been used for related condensation reactions. sapub.org
Organocatalysis offers a metal-free alternative, with small organic molecules facilitating reactions with high selectivity. Chiral primary-diamine salts, for example, have been successfully used to catalyze asymmetric Michael addition reactions of pyrrolones to chalcones, achieving high enantioselectivities. rsc.org The exploration of similar organocatalysts could lead to chiral variants of this compound. Furthermore, novel catalytic systems based on chalcogen bonding have demonstrated significant rate accelerations in nitro-Michael additions, outperforming traditional hydrogen bond donors. nih.gov The application of such catalysts to the synthesis of triphenylbutanone could unlock new levels of efficiency.
The table below compares potential catalytic systems for the synthesis of this compound.
| Catalyst Type | Example | Potential Advantages |
| Heterogeneous Lewis Acids | CuCl₂ sapub.org | Inexpensive, abundant, effective for condensation. |
| Heterogeneous Brønsted Acids | PTSA, Acid-activated clays (B1170129) rsc.orgscielo.org.mx | Solvent-free conditions, high chemo-selectivity, environmentally safe. |
| Organocatalysts | Chiral diamine salts, L-proline asianpubs.orgrsc.org | Metal-free, high enantioselectivity, mild reaction conditions. |
| Biocatalysts | Enzymes (e.g., from multi-enzymatic cascades) | High specificity, green reaction conditions (aqueous, ambient temperature). |
| Novel Noncovalent Catalysts | Dicationic tellurium-based chalcogen bond donors nih.gov | Significant rate acceleration through activation of the Michael acceptor. |
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of this compound. Flow chemistry systems, where reagents are pumped through a reactor, allow for precise control over reaction parameters such as temperature, pressure, and residence time. europa.eu This enhanced control can lead to higher yields, improved purity, and safer reaction conditions, particularly for highly exothermic reactions. europa.eu
The modular nature of flow chemistry setups facilitates the integration of multiple reaction and purification steps into a single, continuous process. nih.gov For the synthesis of this compound, this could involve the continuous formation of the chalcone precursor followed immediately by the Michael addition in a subsequent reactor module. The use of packed-bed reactors containing heterogeneous catalysts, such as copper-on-charcoal, is particularly well-suited for flow systems, enabling straightforward catalyst recovery and reuse. nih.gov
Furthermore, flow chemistry is inherently compatible with automation. wikipedia.org Automated synthesis platforms can perform entire reaction sequences, including reagent addition, reaction monitoring, work-up, and purification, with minimal human intervention. sigmaaldrich.com This not only increases throughput and reproducibility but also allows for rapid optimization of reaction conditions through techniques like Design of Experiments (DoE). europa.eu The application of such automated systems would accelerate the discovery of optimal synthetic routes for this compound and its derivatives.
Advanced Computational Design and Prediction of Novel Reactivity
Computational chemistry is poised to play a pivotal role in shaping the future of triphenylbutanone research. In silico methods provide a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental efforts and reducing the time and resources required for discovery.
One of the key applications is in the prediction of reactivity. Understanding the electronic structure of this compound and its reaction intermediates can help in elucidating reaction mechanisms and predicting the outcome of new reactions. The reactivity of aldehydes and ketones is governed by factors such as steric hindrance and the partial positive charge on the carbonyl carbon. libretexts.orgyoutube.com Computational models can quantify these effects and predict how different substituents on the phenyl rings would modulate the reactivity of the carbonyl group and the α-carbons. pressbooks.pub
Beyond predicting reactivity, computational tools can be used to design novel derivatives of this compound with specific desired properties. By modeling the interaction of these derivatives with biological targets, for example, it is possible to design new compounds with potential therapeutic applications. This approach allows for the virtual screening of large libraries of compounds before committing to their synthesis.
Investigation of Solid-State Reactivity and Photochemistry
The study of chemical reactions in the solid state offers unique opportunities for controlling reactivity and selectivity. The constrained environment of a crystal lattice can pre-organize molecules into specific orientations, leading to reaction outcomes that are different from those observed in solution. For this compound, the investigation of its solid-state reactivity could reveal novel reaction pathways and provide access to new products.
The photochemistry of ketones is a rich and well-studied field, with characteristic reactions such as Norrish Type I (α-cleavage) and Type II (intramolecular γ-hydrogen abstraction) processes, as well as photoreduction and photocycloaddition. libretexts.orgmsu.edu The presence of three phenyl groups and a ketone carbonyl makes this compound a fascinating candidate for photochemical studies. Irradiation with UV light could induce a variety of transformations, the pathways of which would be influenced by the nature of the excited state (n→π* or π→π*). msu.edu
Studying these photochemical reactions in the solid state could lead to highly selective transformations. acs.org The crystal packing of this compound would dictate which photochemical pathways are geometrically feasible. For example, the Norrish–Yang photocyclization, which forms cyclobutanols via a 1,4-diradical intermediate, often shows enhanced regioselectivity in the crystalline state compared to solution. acs.org Future research in this area would involve crystallizing this compound and its derivatives and studying their photochemical behavior upon irradiation, correlating the observed reactivity with their crystal structures.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1,3,3-Triphenylbutan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using a benzoyl chloride derivative and a diarylacetylene precursor in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of benzoyl chloride to diarylacetylene) and reaction temperature (80–100°C in anhydrous dichloromethane). Post-reaction quenching with ice-water and purification via recrystallization from toluene/hexane mixtures (3:1 v/v) yields high-purity product .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Confirm carbonyl resonance at δ ~200 ppm (¹³C) and aromatic proton splitting patterns (δ 7.2–7.8 ppm) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time (~12 min) and peak symmetry (>95%) indicate purity .
- Mass Spectrometry (HRMS) : Exact mass matching [M+H⁺] at m/z 320.1564 (calculated for C₂₂H₁₈O) .
Q. What are the critical safety considerations during handling and storage?
- Methodological Answer : Store in amber glass vials under inert gas (Ar/N₂) at 2–8°C to prevent oxidation. Use fume hoods for handling due to potential respiratory irritancy (similar to phenyl ketones). Avoid contact with strong oxidizing agents (e.g., HNO₃) to prevent exothermic decomposition .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in radical addition reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to map frontier molecular orbitals (FMOs). The LUMO energy of the carbonyl group (-1.8 eV) predicts susceptibility to nucleophilic attack. Compare with experimental radical addition yields (e.g., using Mn(OAc)₃ as initiator) to validate computational predictions .
Q. What experimental strategies resolve contradictions in reported NMR chemical shifts for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from solvent polarity or aggregation effects. Standardize NMR acquisition in deuterated chloroform (CDCl₃) with internal TMS reference. For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign coupling interactions and verify substituent positions .
Q. How can the compound’s stability under photolytic conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated degradation studies using a UV chamber (λ = 254 nm, 25°C). Monitor degradation kinetics via HPLC every 24 hours. Identify photoproducts (e.g., benzophenone derivatives) via LC-MS and compare degradation pathways with quantum yield calculations .
Q. What strategies optimize enantioselective synthesis of chiral analogs of this compound?
- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during acylation steps. Screen asymmetric catalysts (e.g., BINOL-derived phosphoric acids) in kinetic resolutions. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) .
Q. How do steric effects from triphenyl groups influence its reactivity in cross-coupling reactions?
- Methodological Answer : Compare reaction rates with less sterically hindered analogs (e.g., 1-phenylbutan-1-one) in Suzuki-Miyaura couplings. Use X-ray crystallography to quantify dihedral angles between phenyl rings and the carbonyl plane. Correlate steric parameters (e.g., Tolman cone angle) with catalytic turnover .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
